molecular formula C18H15NO3S3 B11177514 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11177514
M. Wt: 389.5 g/mol
InChI Key: SWPFLDNGURQGRO-UHFFFAOYSA-N
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Description

2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic compound featuring a quinoline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioxo Group: This can be achieved through the reaction of the quinoline derivative with sulfur-containing reagents.

    Attachment of the Furyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the furyl moiety.

    Methoxylation and Methylation: These functional groups are introduced through standard organic reactions like methylation using methyl iodide and methoxylation using methanol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and methoxy groups, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the quinoline core or the thioxo group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the furyl and quinoline positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline or furyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications in drug discovery. Its quinoline core is a common motif in many biologically active molecules, making it a candidate for developing new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their antimicrobial, anticancer, or anti-inflammatory properties. The presence of multiple functional groups allows for diverse interactions with biological targets.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, while the thioxo and furyl groups can interact with proteins and enzymes, potentially inhibiting their function. The methoxy and methyl groups can enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core but differ in their functional groups.

    Thioxo Compounds: Compounds containing thioxo groups, such as thioamides, have similar sulfur chemistry but lack the complex quinoline structure.

    Furyl Compounds: Furyl derivatives, like furfural, share the furyl group but differ significantly in their overall structure.

Uniqueness

The uniqueness of 2-furyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone lies in its combination of a quinoline core with thioxo, methoxy, and furyl groups. This combination provides a versatile platform for chemical modifications and potential biological activities, setting it apart from other compounds with similar individual functional groups.

Properties

Molecular Formula

C18H15NO3S3

Molecular Weight

389.5 g/mol

IUPAC Name

furan-2-yl-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C18H15NO3S3/c1-18(2)15-13(17(23)25-24-15)10-6-4-7-11(21-3)14(10)19(18)16(20)12-8-5-9-22-12/h4-9H,1-3H3

InChI Key

SWPFLDNGURQGRO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=CO4)C(=CC=C3)OC)C(=S)SS2)C

Origin of Product

United States

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